N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride
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Overview
Description
N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its diverse biological activities and chemical reactivity. The presence of an aminoethyl group and a carboxamide moiety further enhances its chemical versatility and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide precursor reacts with ethylenediamine.
Carboxamide Formation: The carboxamide moiety is formed by reacting the benzoxazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the benzoxazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can act as a ligand for various receptors or enzymes, making it useful in the study of biochemical pathways and molecular interactions. Its structural features enable it to interact with proteins and nucleic acids, facilitating research in molecular biology and biochemistry.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the benzoxazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-aminophenyl)benzoxazole and 2-(4-methylphenyl)benzoxazole share structural similarities but differ in their functional groups.
Carboxamide Derivatives: Compounds such as N-(4-aminophenyl)carboxamide and N-(4-methylphenyl)carboxamide have similar carboxamide moieties but lack the benzoxazole core.
Uniqueness
N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride is unique due to its combination of a benzoxazole core, an aminoethyl group, and a carboxamide moiety. This unique structure allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-21-15-4-2-3-14(16(15)24-18(21)23)17(22)20-11-13-7-5-12(6-8-13)9-10-19;/h2-8H,9-11,19H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLGCLYHCUFTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)C(=O)NCC3=CC=C(C=C3)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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